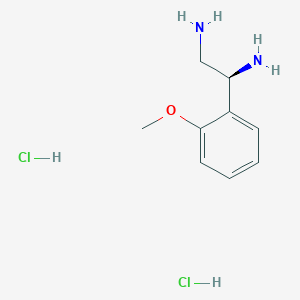

(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl

Description

(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl is a chiral diamine derivative characterized by a 2-methoxyphenyl substituent at the first carbon of an ethane-1,2-diamine backbone, in the (S)-configuration. The dihydrochloride (2HCl) salt enhances its solubility and stability for pharmaceutical or industrial applications. The methoxy group at the ortho position likely influences electronic properties, steric effects, and intermolecular interactions compared to other substituted analogs.

Properties

Molecular Formula |

C9H16Cl2N2O |

|---|---|

Molecular Weight |

239.14 g/mol |

IUPAC Name |

(1S)-1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H/t8-;;/m1../s1 |

InChI Key |

WUCSBTHJDCNMSI-YCBDHFTFSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](CN)N.Cl.Cl |

Canonical SMILES |

COC1=CC=CC=C1C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Reductive Amination

- Starting Materials: 2-Methoxyacetophenone or related ketones and ammonia or primary amines

- Catalysts: Transition metal catalysts such as Rhodium (Rh), Ruthenium (Ru), or Copper (Cu) complexes with chiral ligands

- Reaction Type: Asymmetric reductive amination

- Process Description:

- The ketone precursor undergoes condensation with ammonia or an amine to form an imine intermediate.

- The imine is then reduced catalytically in the presence of hydrogen or a hydride source to yield the chiral diamine.

- Chiral ligands on the metal catalyst induce enantioselectivity, favoring the (1S) isomer.

- Reaction Conditions: Mild temperatures (0–50°C), hydrogen pressure or hydride donors, polar solvents.

- Advantages: High enantioselectivity (up to >99% ee), mild conditions, fewer steps.

- Limitations: Requires expensive catalysts and ligands; catalyst recovery and reuse must be considered for industrial scale.

Multi-Step Synthetic Routes Involving Protection and Deprotection Strategies

- Protection Groups: Amino groups may be protected as carbamates, benzylamines, or sulfonamides during synthesis to prevent side reactions.

- Key Steps:

- Protection of amino groups on ethylenediamine or intermediates.

- Coupling with 2-methoxyphenyl-containing intermediates.

- Deprotection to yield the free diamine.

- Conversion to dihydrochloride salt for stability and handling.

- Typical Solvents: DMF, acetonitrile, dichloromethane, THF, or mixtures thereof.

- Temperature Range: From -40°C to 60°C depending on the step.

- Advantages: Allows for complex modifications and high purity.

- Limitations: More time-consuming and costly due to multiple steps.

Industrial Scale Considerations

- Solvent Choices: Ethanol, isopropanol, water mixtures, and ethers like THF are common.

- Reaction Times: From 1 hour to 24 hours depending on step and scale.

- Temperature Control: Critical to maintain stereoselectivity and yield.

- Purification: Crystallization as dihydrochloride salt is preferred for ease of isolation and stability.

Data Table Summarizing Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Methoxybenzyl chloride, ethylenediamine | None or base (e.g., NaOH) | Polar solvents, RT to 60°C | Simple, scalable | Racemization risk, purification needed |

| Catalytic Asymmetric Reductive Amination | 2-Methoxyacetophenone, ammonia/amine | Rh, Ru, Cu catalysts with chiral ligands | Mild temperature, H2 or hydride donor | High enantioselectivity, mild | Costly catalysts, scale-up challenges |

| Protection/Deprotection Multi-Step | Protected amines, 2-methoxyphenyl intermediates | Protecting groups (carbamates, sulfonamides) | -40°C to 60°C, various solvents | High purity, versatile | Time-consuming, expensive |

Research Findings and Optimization Insights

- Transition-metal catalyzed asymmetric reductive amination has emerged as a highly effective method for preparing chiral diamines like (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine with excellent enantiomeric excess (up to 99% ee) and good yields (up to 86%) under mild conditions.

- The choice of chiral ligands (e.g., axially chiral biphosphines) is critical for achieving stereoselectivity.

- Solvent systems combining alcohols and ethers optimize solubility and reaction rates.

- Protection/deprotection strategies, while more complex, allow for selective functionalization and reduce side reactions, improving overall yield and purity.

- Industrial processes favor direct nucleophilic substitution routes due to cost-effectiveness but require careful control of reaction parameters to avoid racemization and impurities.

- Temperature control between 0°C and 30°C during coupling and cyclization steps enhances yield and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products Formed:

Oxidation: Imine or nitrile derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis of Complex Organic Molecules

(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride serves as a versatile building block in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Ketones, aldehydes |

| Reduction | Lithium aluminum hydride | Amines, alcohols |

| Substitution | Halogenating agents, alkylating agents | Functionalized derivatives |

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as a ligand in drug development due to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which is relevant for therapeutic applications targeting conditions like depression and anxiety disorders.

- Neurotransmitter Interaction : The compound shows promise in neurological research due to its interaction with neurotransmitter systems, potentially influencing mood regulation and cognitive functions by acting on serotonin and dopamine receptors.

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant effects of various compounds, (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride exhibited significant activity in animal models. The compound was shown to enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing properties of this compound. It was found to improve memory retention and learning capabilities in rodents, suggesting its potential application in treating cognitive deficits associated with aging or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets in the body. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. It can also inhibit the activity of specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The table below compares key structural features and properties of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl with related ethane-1,2-diamine derivatives:

Key Observations :

- Electronic Effects : The 2-methoxy group in the target compound is electron-donating, which may enhance resonance stabilization compared to electron-withdrawing groups (e.g., Cl, CF3 in ).

- Salt Forms: The dihydrochloride salt improves aqueous solubility, a critical factor for biological applications compared to non-salt forms like the 4-ethylphenyl derivative .

Physicochemical Properties and Stability

- Lipophilicity : Derivatives with alkyl or methoxy groups (e.g., 4-ethylphenyl , 2-methoxyphenyl) exhibit higher ClogP values compared to halogenated analogs (e.g., 5-Cl-3-CF3 phenyl ), influencing membrane permeability in drug design .

- Thermal Stability : Alkoxy-substituted compounds (e.g., 2-methoxyphenyl) may undergo dealkylation under high temperatures, as observed in the decomposition of 2-(2-alkoxyphenyl)-1H-imidazolines to hydroxylated derivatives . This instability necessitates careful handling during synthesis or formulation.

Reactivity and Functionalization

- Schiff Base Formation : Ethane-1,2-diamine derivatives readily react with carbonyl compounds to form imine linkages, as demonstrated in the synthesis of naphthalene-based Schiff bases and piperazine-2,3-diones . The 2-methoxy group’s electron-donating nature may accelerate such reactions compared to electron-deficient aryl groups.

- Corrosion Inhibition : Amine-rich analogs like DETA and TETA show corrosion inhibition via adsorption on metal surfaces, correlated with their electron-donating -NH groups . While the target compound lacks multiple -NH groups, its methoxy-phenyl moiety may contribute to similar interfacial interactions.

Biological Activity

(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride, a member of the phenylethylamine class, has garnered attention for its potential biological activities and therapeutic applications. This compound is characterized by its methoxy-substituted phenyl group and two amine functionalities on an ethane backbone, which contribute to its unique biological profile.

Chemical Structure and Properties

The molecular formula of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl is CHClNO, with a molecular weight of approximately 239.14 g/mol. The structure includes:

- Methoxy Group: Enhances solubility and reactivity.

- Aromatic Phenyl Ring: Contributes to interaction with biological targets.

Research indicates that (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl may act as a ligand for various receptors involved in neurotransmitter signaling pathways. Its interactions primarily involve:

- Serotonin Receptors: Potential modulation of mood and anxiety.

- Dopamine Receptors: Influence on cognitive functions and reward pathways.

Therapeutic Potential

The compound has shown promise in several therapeutic areas, particularly in:

- Neurological Disorders: Preliminary studies suggest efficacy in conditions such as depression and anxiety due to its receptor interaction profile.

- Enzyme Inhibition: Potential to inhibit specific enzymes, which can be beneficial in drug development for various diseases.

Study 1: Neurotransmitter Interaction

A study published in a pharmacology journal explored the binding affinity of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl to serotonin and dopamine receptors. Results indicated a significant binding affinity that suggests potential applications in treating mood disorders .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of this compound. It was found to inhibit monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters. This inhibition could enhance the availability of serotonin and dopamine in the brain, supporting its use in antidepressant therapies .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.